“1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a chemical compound with the CAS Number: 32900-36-0. It has a molecular weight of 162.23. The IUPAC name for this compound is 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. This compound is in liquid form.
Molecular Structure Analysis
The InChI code for “1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is 1S/C10H14N2/c1-12-8-4-7-11-9-5-2-3-6-10(9)12/h2-3,5-6,11H,4,7-8H2,1H3. This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
As mentioned in the description, “1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a liquid at room temperature. It has a molecular weight of 162.23.
Related Compounds
Clobazam
Compound Description: Clobazam (7-chloro-1-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-dione) is a 1,5-benzodiazepine derivative used clinically as a psychotherapeutic agent. [, ] It is known for its anticonvulsant properties. [, ]
Triflubazam
Compound Description: Triflubazam is a 1,5-benzodiazepine derivative used clinically as a psychotherapeutic agent. [, ]
Compound Description: SB-235349 is a key intermediate in the synthesis of Lotrafiban, a pharmaceutical compound. []
Compound Description: These are a series of non-peptide arginine vasopressin (AVP) antagonists that demonstrate activity for both V1A and V2 receptors. [] Introduction of hydrophilic groups at the 5-position of the benzodiazepine ring improved their oral availability. []
Compound Description: These compounds are derivatives of the 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine nucleus and exist as two separable diastereomers (A and B) due to chirality at C3 and the Ar-N(SO2) axis. []
Compound Description: Similar to compound 8, this compound also contains a phenylene ring fused with a seven-membered diazepinyl ring adopting a boat conformation. []
Compound Description: This compound crystallizes with two independent organic molecules in its asymmetric unit, both exhibiting a distorted boat conformation of the benzodiazepine ring. []
Compound Description: This benzodiazepine derivative adopts a distorted boat conformation. [] The carbonyl oxygen atom and the chlorine atom of the chloroacetyl group are in a cis conformation. []
Compound Description: This is a series of compounds containing various substituents (halogens, cyano, nitro, trifluoromethyl, alkyl, alkoxyl, aryl, aromatic heterocyclic groups) on the benzodiazepine ring system. [] These derivatives are reported to have therapeutic potential for dietary functional disorders, obesity, behavioral and emotional disorders, schizophrenia, and gastrointestinal disorders. []
Compound Description: This compound features a seven-membered diazepine ring in a boat conformation and a phenylcarbamoyl group coplanar with the adjacent nitrogen atom. []
Compound Description: This compound, a regioisomer, is formed by the reaction of 1,5-dibenzyl-3-propargyl-1,5-benzodiazepine-2,4-dione with ethyl azidoacetate. [] It features a phenylene ring fused with a seven-membered diazepinyl ring, adopting a boat conformation. []
1-Oxopropyl- and 1-(2-nitrobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Derivatives
Compound Description: This is a series of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives with varying substituents (acyl, alkyl, nitroso) and fused polycyclic systems like imidazo[1,2-a][1,5]- and quinazoline[3,2-a][1,5]benzodiazepines. [] These compounds have shown influence on the growth and development of narrow-leafed lupin (Lupinus angustifolius L.). []
Compound Description: This class of compounds is synthesized through a B(C6F5)3-catalyzed one-pot tandem cyclization/hydrosilylation reaction involving 1,2-diaminobenzenes and 1,3-diketones. []
Compound Description: This compound exhibits a boat conformation of the benzodiazepine ring, with equatorial phenyl and axial methyl groups. [] The N-acetyl group is not coplanar with the fused benzene ring. []
Compound Description: This compound possesses a seven-membered diazepine ring in a boat conformation, with a triazole ring making specific dihedral angles with the chlorobenzene and benzene rings. []
Compound Description: This compound features a seven-membered ring with a twist-chair conformation and a four-membered ring with a distorted square conformation. [, ]
Compound Description: This is a series of newly synthesized 1,5-benzodiazepine derivatives with varying benzoyl substituents (4-methoxybenzoyl, 3-methylbenzoyl, and 2-chlorobenzoyl) at the 5-position. [] They exhibit inhibitory effects against mild steel corrosion in acidic environments. []
Compound Description: This compound exhibits specific stereochemistry with the 3a-methyl and 4a-phenyl groups in a trans conformation and possessing opposite configurations (S,R or R,S). []
Compound Description: This series of compounds, prepared via a tandem reduction-reductive amination reaction, carries an alkyl group at the 4-position and a benzoyl group at the 1-position of the tetrahydro-1H-1,5-benzodiazepine scaffold. []
Compound Description: This series of compounds comprises the ethyl ester of 4-methyl-1H-tetrahydro-1,5-benzodiazepine-2-carboxylic acid and its various acyl derivatives. [, , ] Some of these derivatives have exhibited analgesic, antianxiety, anticonvulsant, and antiserotonin activities in preliminary pharmacological screenings. [, , ]
4-Methyl-1H-tetrahydro-1,5-benzodiazepine-2-thione and its Derivatives
Compound Description: This series comprises 4-methyl-1H-tetrahydro-1,5-benzodiazepine-2-thione and its derivatives, including a hydrazone and s-triazole derivatives. [] These compounds were investigated for psychotropic activity. []
Compound Description: These compounds, synthesized from the reaction of 5,5-dimethyl-2-formylcyclohexane-1,3-dione with various 1,2-diaminobenzenes, possess a dibenzo[b,e][1,4]diazepinone core. []
Compound Description: This series comprises 2,2,4-trimethyl-1H-2,3-dihydro-1,5-benzodiazepine and its derivatives, synthesized via a reduction reaction with NaBH4. [] These derivatives have demonstrated in vitro antiproliferative activity against various human cancer cell lines. []
Compound Description: DBTBO is a benzodiazepine derivative with two benzoyl groups at the N1 and N5 positions, a methyl group at the 4-position, and an oxo group at the 2-position. [] It crystallizes in a monoclinic space group and exhibits a boat conformation of the seven-membered ring. []
Tetrahydro-4-methyl-1,5-benzodiazepin-2-one (TBO)
Compound Description: TBO is a simplified benzodiazepine derivative compared to DBTBO, lacking the benzoyl substituents. [] It crystallizes in the same space group as DBTBO and also shows a boat conformation of the seven-membered ring, but with different non-bonding interactions. []
Source and Classification
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is classified under the category of benzodiazepines, which are commonly used in medicine for their sedative, anxiolytic, and anticonvulsant properties. This specific compound has been synthesized and evaluated in various studies for its biological activities, particularly in relation to the central nervous system.
Synthesis Analysis
The synthesis of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves several key steps:
Starting Materials: The synthesis often begins with 2,3-dihydro-1H-benzodiazepine derivatives.
Alkylation: Alkylation reactions are performed to introduce the methyl group at the nitrogen position. For example, using alkyl halides in the presence of a base can facilitate this transformation.
Cyclization: The formation of the tetrahydro structure may involve cyclization reactions under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.
Technical parameters such as temperature and reaction time can vary significantly based on the specific synthetic route employed. For instance, some methods may require heating under reflux conditions while others might operate at room temperature with prolonged reaction times.
Molecular Structure Analysis
The molecular structure of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can be described as follows:
Molecular Formula: C10H12N2
Molecular Weight: Approximately 160.22 g/mol
Structural Features: The compound consists of a benzene ring fused to a diazepine ring. The tetrahydro configuration indicates that there are four hydrogen atoms added to the nitrogen-containing ring system.
Nuclear Magnetic Resonance Spectroscopy (NMR) and X-ray crystallography are commonly used techniques to elucidate the precise arrangement of atoms within the molecule.
Chemical Reactions Analysis
The chemical reactivity of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine includes:
Substitution Reactions: The nitrogen atom can participate in electrophilic aromatic substitution due to its basicity.
Hydrogenation: The unsaturated bonds in related derivatives can undergo hydrogenation reactions.
These reactions are essential for modifying the compound to enhance its pharmacological profile or to synthesize derivatives with improved activity.
Mechanism of Action
The mechanism of action for 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine primarily involves modulation of neurotransmitter systems in the brain:
GABA Receptor Interaction: The compound is known to act as an agonist at GABA_A receptors. By enhancing GABAergic transmission, it promotes inhibitory effects on neuronal excitability.
This mechanism underlies its anxiolytic and sedative effects observed in pharmacological evaluations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine include:
Appearance: Typically exists as a white crystalline solid.
Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
These properties influence its formulation and application in medicinal chemistry.
Applications
The applications of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine span various fields:
Pharmaceutical Development: It serves as a precursor for synthesizing more complex benzodiazepine derivatives that may have enhanced therapeutic effects.
Research continues into its potential use as an anxiolytic agent and its role in treating disorders related to serotonin receptor dysfunctions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N(2)-([biphenyl]-4-ylsulfonyl)-N-hydroxy-N(2)-isopropoxy-D-valinamide is a hydroxamic acid that is N-hydroxy-D-valinamide in which the alpha-amino group has been substituted by isopropoxy and [biphenyl]-4-ylsulfonyl groups. A selective matrix metalloproteinase-2 (MMP-2) inhibitor, it is one of the most potent inducers of autophagy. Its physiological roles include angiogenesis, cancer metastasis, embryogenesis, tissue remodeling in development, and wound healing. It has a role as an EC 3.4.24.24 (gelatinase A) inhibitor, an autophagy inducer, an antineoplastic agent and a melanin synthesis inhibitor. It is a hydroxamic acid and a D-valine derivative.